2,4-Dibromo-5-methoxybenzoic acid 2,4-Dibromo-5-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 121789-22-8
VCID: VC11678868
InChI: InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
SMILES: COC1=C(C=C(C(=C1)C(=O)O)Br)Br
Molecular Formula: C8H6Br2O3
Molecular Weight: 309.94 g/mol

2,4-Dibromo-5-methoxybenzoic acid

CAS No.: 121789-22-8

Cat. No.: VC11678868

Molecular Formula: C8H6Br2O3

Molecular Weight: 309.94 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-5-methoxybenzoic acid - 121789-22-8

Specification

CAS No. 121789-22-8
Molecular Formula C8H6Br2O3
Molecular Weight 309.94 g/mol
IUPAC Name 2,4-dibromo-5-methoxybenzoic acid
Standard InChI InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Standard InChI Key JQZKHMIOHWNCFI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)O)Br)Br
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)Br)Br

Introduction

Structural and Molecular Characteristics

2,4-Dibromo-5-methoxybenzoic acid belongs to the class of substituted benzoic acids, featuring two bromine atoms at the 2- and 4-positions and a methoxy group at the 5-position of the benzene ring. The electron-withdrawing bromine atoms and electron-donating methoxy group create a unique electronic environment that influences its reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number121789-22-8
Molecular FormulaC8H6Br2O3\text{C}_8\text{H}_6\text{Br}_2\text{O}_3
Molecular Weight309.94 g/mol
Purity≥97%
Boiling PointNot reported
Melting Point215.5–221.5°C

The compound’s exact mass (307.874 Da) and topological polar surface area (37.3 Ų) further underscore its suitability for drug design, where precise molecular interactions are critical .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,4-dibromo-5-methoxybenzoic acid typically involves a two-step process:

  • Bromination of 3-hydroxybenzoic acid: Treatment with NN-bromosuccinimide (NBS) selectively introduces bromine atoms at the 2- and 4-positions, yielding 2,4-dibromo-3-hydroxybenzoic acid .

  • Methylation and Oxidation: The hydroxyl group is methylated using methyl iodide (CH3I\text{CH}_3\text{I}) and potassium carbonate (K2CO3\text{K}_2\text{CO}_3), followed by oxidation of the intermediate aldehyde (2,4-dibromo-5-methoxybenzaldehyde) to the carboxylic acid via Pinnick oxidation .

Reaction Scheme:

3-Hydroxybenzoic acidNBS2,4-Dibromo-3-hydroxybenzoic acidCH3I2,4-Dibromo-5-methoxybenzaldehydeOxidation2,4-Dibromo-5-methoxybenzoic acid\text{3-Hydroxybenzoic acid} \xrightarrow{\text{NBS}} \text{2,4-Dibromo-3-hydroxybenzoic acid} \xrightarrow{\text{CH}_3\text{I}} \text{2,4-Dibromo-5-methoxybenzaldehyde} \xrightarrow{\text{Oxidation}} \text{2,4-Dibromo-5-methoxybenzoic acid}

Industrial Manufacturing

Industrial protocols optimize yield and purity through:

  • Halogenated Solvents: Dichloromethane or chloroform enhance reaction homogeneity during bromination .

  • Catalytic Systems: Bromination initiators (e.g., iron(III) bromide) and cocatalysts (e.g., sulfuric acid) improve regioselectivity .

  • Purification: Recrystallization from ethanol-water mixtures achieves ≥97% purity, meeting pharmaceutical-grade standards .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by three functional groups:

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation.

  • Bromine Atoms: Undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

  • Methoxy Group: Directs electrophilic substitution reactions to the para position .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
EsterificationEthanol, H2SO4\text{H}_2\text{SO}_4Ethyl 2,4-dibromo-5-methoxybenzoate
AmidationThionyl chloride, NH₃2,4-Dibromo-5-methoxybenzamide
SNArPiperidine, DMF, 100°C5-Methoxy-2,4-dipiperidinobenzoic acid

Recent studies demonstrate its utility in synthesizing benzbromarone derivatives with reduced mitochondrial toxicity, addressing hepatotoxicity concerns in uricosuric therapies .

Biological and Pharmacological Applications

Hepatotoxicity Mitigation

In murine hepatocytes, 2,4-dibromo-5-methoxybenzoic acid derivatives exhibited significantly lower lactate dehydrogenase (LDH) release compared to benzbromarone (BBR):

  • BBR: 27% LDH release at 1 μM, 52% at 5 μM.

  • Derivatives: <16% LDH release at 5 μM .

This reduction correlates with decreased mitochondrial permeability transition (MPT) induction, suggesting a safer metabolic profile .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing:

  • Uricosuric Agents: Modified benzbromarone derivatives with enhanced safety profiles.

  • Enzyme Inhibitors: Targeting xanthine oxidase and cytochrome P450 isoforms .

Specialty Chemicals

High-purity batches (≥97%) are employed in:

  • Ligand Design: For transition-metal catalysts in cross-coupling reactions.

  • Polymer Additives: Enhancing flame retardancy in engineering plastics .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of bromine and methoxy positions to optimize bioactivity.

  • Green Synthesis: Developing solvent-free bromination protocols to reduce waste .

  • Clinical Translation: Evaluating derivatives in preclinical models of gout and hyperuricemia .

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